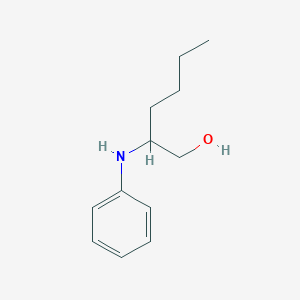
2-Anilinohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilinohexan-1-ol is an organic compound with the molecular formula C₁₂H₁₉NO It is characterized by the presence of an aniline group attached to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Anilinohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of hexan-1-ol with aniline in the presence of a catalyst. The reaction typically requires heating and may involve the use of solvents to facilitate the process. Another method involves the reduction of 2-nitrohexan-1-ol, followed by the substitution of the nitro group with an aniline group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Anilinohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanone derivatives, while substitution reactions can produce a variety of aniline-substituted compounds.
Scientific Research Applications
2-Anilinohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Anilinohexan-1-ol involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
2-Anilinohexan-1-ol can be compared with other similar compounds, such as:
2-Anilinohexan-2-ol: Similar structure but with the aniline group attached to a different carbon atom.
2-Anilinopentan-1-ol: A shorter carbon chain, which may affect its reactivity and applications.
2-Anilinobutan-1-ol: An even shorter carbon chain, leading to different chemical properties.
Properties
CAS No. |
798551-71-0 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-anilinohexan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-2-3-7-12(10-14)13-11-8-5-4-6-9-11/h4-6,8-9,12-14H,2-3,7,10H2,1H3 |
InChI Key |
ZHNPLOHUPAFLBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


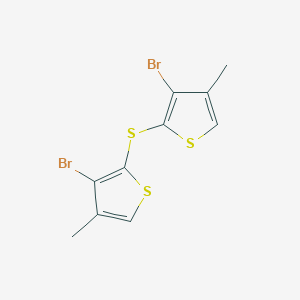
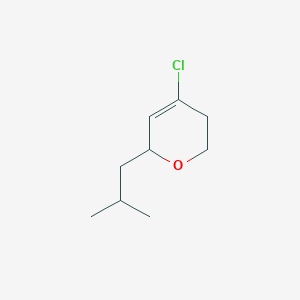
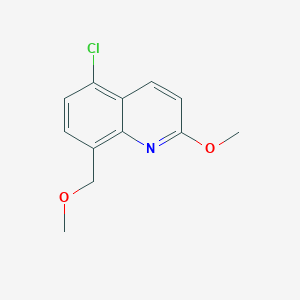





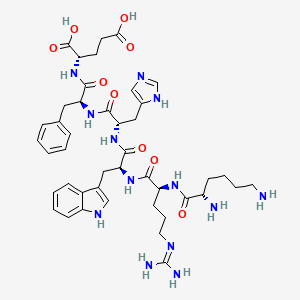

![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
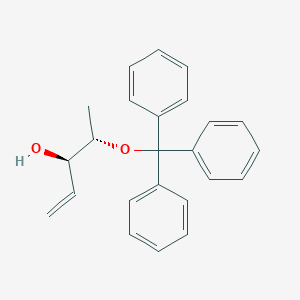
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
